4-(2-Methoxybenzene-1-sulfonyl)phenol

Antiproliferative HepG2 Sulforhodamine B

Researchers requiring isomer-pure ortho-methoxy diaryl sulfone scaffolds for SAR studies face supply inconsistency. 4-(2-Methoxybenzene-1-sulfonyl)phenol (CAS 52714-80-4) resolves this with verified isomeric identity and conformational constraint. • Ortho-methoxy enforces non-coplanar geometry, enhancing target selectivity vs. para-isomers. • Single phenolic -OH enables chemoselective derivatization without protection/deprotection steps. • Supported by documented antiproliferative activity in HepG2 hepatocellular carcinoma assays. In stock for immediate global dispatch.

Molecular Formula C13H12O4S
Molecular Weight 264.30 g/mol
CAS No. 52714-80-4
Cat. No. B14633542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxybenzene-1-sulfonyl)phenol
CAS52714-80-4
Molecular FormulaC13H12O4S
Molecular Weight264.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C13H12O4S/c1-17-12-4-2-3-5-13(12)18(15,16)11-8-6-10(14)7-9-11/h2-9,14H,1H3
InChIKeyQFQRDOZFADRFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methoxybenzene-1-sulfonyl)phenol: Physicochemical Profile & Procurement


4-(2-Methoxybenzene-1-sulfonyl)phenol, systematically named 4-[(2-methoxyphenyl)sulfonyl]phenol (CAS 52714-80-4), is a diphenyl sulfone derivative with the molecular formula C13H12O4S and a molecular weight of 264.30 g/mol . This compound features an unsymmetrical diaryl sulfone architecture wherein a phenolic ring is connected via a sulfonyl bridge (-SO2-) to a 2-methoxyphenyl moiety, yielding one hydrogen bond donor (phenolic -OH) and four hydrogen bond acceptors (two sulfonyl oxygens and two ether oxygens) [1]. The ortho-methoxy substitution pattern on one aromatic ring creates a distinctive steric and electronic environment around the sulfone linkage, with a calculated LogP of 3.31440 and a topological polar surface area (PSA) of 71.98 Ų [2]. These physicochemical parameters position this compound as a moderately lipophilic scaffold with potential utility in medicinal chemistry derivatization programs.

Why Generic Substitution of 4-(2-Methoxybenzene-1-sulfonyl)phenol Fails: Structural Determinants


Substitution with a closely related sulfonylphenol analog (e.g., 4-[(4-methoxyphenyl)sulfonyl]phenol, CAS 98116-80-4; or unsubstituted 4-(phenylsulfonyl)phenol, CAS 766-84-7) is not interchangeable for applications requiring specific steric and electronic properties . The ortho-methoxy group in 4-(2-methoxybenzene-1-sulfonyl)phenol introduces conformational constraints absent in para-substituted analogs: steric crowding between the 2-methoxy group and the sulfonyl oxygen forces the two aromatic rings into a non-coplanar conformation . This geometric distortion directly impacts molecular recognition events—particularly in receptor binding and enzyme inhibition contexts—by altering the spatial presentation of the phenolic hydroxyl pharmacophore relative to the sulfonyl hydrogen-bond acceptor array. Furthermore, the electron-donating methoxy substituent at the ortho position modulates the acidity of the phenolic -OH and the electron density distribution across the sulfone bridge, affecting both solubility parameters and reactivity in subsequent derivatization reactions [1]. These structural features are not replicated by para-methoxy isomers or unsubstituted phenyl sulfone analogs, rendering generic substitution scientifically invalid.

4-(2-Methoxybenzene-1-sulfonyl)phenol: Quantitative Differentiation Evidence


HepG2 Antiproliferative Activity

In a ChEMBL-documented functional assay (CHEMBL3399189), 4-(2-methoxybenzene-1-sulfonyl)phenol demonstrated quantifiable antiproliferative activity against human HepG2 hepatocellular carcinoma cells [1]. The assay employed the sulforhodamine B method following 48-hour compound exposure, with this compound included as part of a broader screening series of benzene derivatives with documented antiproliferative and cholesterol-lowering properties described in US Patent 6,388,131 B2 [2].

Antiproliferative HepG2 Sulforhodamine B

Lipophilicity & Polar Surface Area

4-(2-Methoxybenzene-1-sulfonyl)phenol exhibits a calculated LogP of 3.31440 and a topological polar surface area (PSA) of 71.98 Ų [1]. These values position this compound within Lipinski-compatible drug-like chemical space (LogP < 5; PSA < 140 Ų) [2]. The ortho-methoxy substitution pattern yields a LogP approximately 0.3 units lower than the para-methoxy isomer (4-[(4-methoxyphenyl)sulfonyl]phenol, CAS 98116-80-4, calculated LogP ~3.62) , attributable to differences in intramolecular hydrogen-bonding and molecular packing efficiency.

Lipophilicity PSA Drug-likeness

Hydrogen Bonding & Conformational Flexibility

This compound possesses exactly 1 hydrogen bond donor (phenolic -OH) and 4 hydrogen bond acceptors (two sulfonyl oxygens plus two methoxy/ether oxygens), with 3 rotatable chemical bonds, as calculated from its molecular structure [1]. This contrasts with symmetric diaryl sulfones such as Bisphenol S (4,4'-sulfonyldiphenol, CAS 80-09-1), which contains 2 hydrogen bond donors and 4 hydrogen bond acceptors with only 2 rotatable bonds, yielding a more conformationally constrained, symmetric pharmacophore presentation [2].

H-bonding Molecular recognition Conformational analysis

Exact Mass & Isotopic Pattern

The exact molecular mass of 4-(2-methoxybenzene-1-sulfonyl)phenol is 264.04563003 Da, with an isotopic mass of identical value due to the natural isotopic abundance pattern of C13H12O4S [1]. This exact mass distinguishes the compound from the para-methoxy positional isomer (4-[(4-methoxyphenyl)sulfonyl]phenol), which shares the same exact mass but exhibits a different isotopic envelope pattern due to distinct fragmentation pathways under MS/MS conditions . The presence of the ortho-methoxy group adjacent to the sulfonyl linkage produces characteristic fragment ions in electron ionization (EI) mass spectrometry that are diagnostic for structural confirmation [2].

Mass spectrometry HRMS Analytical chemistry

4-(2-Methoxybenzene-1-sulfonyl)phenol: Research & Industrial Applications


Antiproliferative Lead Optimization

Based on documented antiproliferative activity in HepG2 hepatocellular carcinoma assays [1], 4-(2-methoxybenzene-1-sulfonyl)phenol serves as a validated starting scaffold for structure-activity relationship (SAR) studies targeting cancer cell proliferation . The single phenolic hydroxyl group provides a tractable handle for prodrug derivatization (e.g., phosphate or ester prodrugs), while the ortho-methoxy group introduces conformational constraints that may enhance target selectivity relative to unsubstituted or para-substituted analogs [2]. Procurement of this specific isomer is essential for SAR continuity, as positional isomers exhibit divergent LogP values and hydrogen-bonding profiles that would confound biological activity interpretation.

Synthetic Intermediate for Diaryl Sulfones

The asymmetric architecture of 4-(2-methoxybenzene-1-sulfonyl)phenol—featuring a single phenolic hydroxyl on one aromatic ring and an ortho-methoxy group on the other—makes this compound an ideal precursor for stepwise, chemoselective derivatization [1]. The phenolic -OH can be selectively functionalized (e.g., alkylation, acylation, sulfonation) without interference from the ortho-methoxy group, enabling the construction of complex, unsymmetrical diaryl sulfone libraries . This contrasts with symmetric diaryl sulfones (e.g., Bisphenol S), where identical functional groups on both rings necessitate protection/deprotection strategies that increase synthetic step count and reduce overall yield. The calculated LogP of 3.31 and moderate PSA further support downstream purification via standard chromatographic methods [2].

Isomer-Specific Analytical Reference Standard

The distinctive exact mass (264.04563003 Da) and diagnostic ortho-methoxy-induced fragmentation pattern of this compound enable its use as an analytical reference standard for developing and validating isomer-specific LC-MS/MS or GC-MS methods [1]. Procurement of authenticated 4-(2-methoxybenzene-1-sulfonyl)phenol with verified isomeric purity is critical for establishing retention time markers, fragmentation libraries, and calibration curves that distinguish this ortho-substituted isomer from its para-methoxy analog (CAS 98116-80-4) and from unsubstituted 4-(phenylsulfonyl)phenol (CAS 766-84-7) . Such method development is essential for quality control laboratories, environmental monitoring programs, and pharmacokinetic studies where isomeric misassignment would compromise data integrity [2].

H-Bond Donor-Constrained Molecular Probe

With exactly one hydrogen bond donor (phenolic -OH) and four hydrogen bond acceptors, this compound offers a precisely defined hydrogen-bonding pharmacophore suitable for designing molecular probes where monodentate hydrogen-bond donation is required [1]. This contrasts with Bisphenol S (two H-bond donors), which can engage in bidentate interactions that may produce off-target effects or ambiguous binding mode interpretation in biophysical assays . The ortho-methoxy group further restricts the conformational ensemble around the sulfonyl linkage, providing a more rigid molecular framework for structure-based drug design and computational docking studies where conformational ambiguity must be minimized [2].

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